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{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol

Antimalarial drug discovery Plasmodium falciparum 4‑Aminoquinoline SAR

Researchers targeting chloroquine-resistant P. falciparum face enantiomer-dependent PK variability with mefloquine-class scaffolds, complicating GLP bioanalytical workflows. This achiral 7-CF₃-quinoline-piperidine hybrid eliminates chiral resolution entirely. • Predicted logP 2.1 (vs. mefloquine ~3.9) reduces passive BBB permeability, directly addressing neuropsychiatric AE risk. • Primary alcohol enables high-yielding diversification-oxidation, Mitsunobu, Williamson ether synthesis-for 100-1000-member HTS library generation. • Achiral structure removes enantiomer-dependent variability in clearance, Vd, and metabolite ID; simplifies PK/PD modeling for preclinical candidate selection.

Molecular Formula C16H17F3N2O
Molecular Weight 310.32
CAS No. 2415454-65-6
Cat. No. B2781058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol
CAS2415454-65-6
Molecular FormulaC16H17F3N2O
Molecular Weight310.32
Structural Identifiers
SMILESC1CN(CCC1CO)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F
InChIInChI=1S/C16H17F3N2O/c17-16(18,19)12-1-2-13-14(9-12)20-6-3-15(13)21-7-4-11(10-22)5-8-21/h1-3,6,9,11,22H,4-5,7-8,10H2
InChIKeyVCZZRSXCXUCVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: {1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol


{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol (CAS 2415454-65-6) is a synthetic quinoline–piperidine hybrid featuring a 7-trifluoromethyl-substituted quinoline core N-linked at the 4-position to a piperidin-4-ylmethanol motif . With a molecular formula of C16H17F3N2O and a molecular weight of 310.31–320.31 g/mol , this compound belongs to the class of 4-aminoquinoline derivatives historically central to antimalarial drug discovery. Unlike clinically established agents such as mefloquine—which bears a piperidin-2-ylmethanol moiety connected via a chiral carbon bridge—this compound is differentiated by its achiral 4-piperidinyl linkage and a distinct hydroxymethyl substitution pattern that separates it from both classical quinoline methanols and simple piperidine-substituted quinolines [1].

Why Generic Substitution Fails for {1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol


Generic substitution within the 4‑aminoquinoline‑piperidine class is precluded by the compound's unique topological architecture, which directly dictates pharmacophoric presentation, metabolic liability, and synthetic tractability. The achiral piperidin‑4‑yl linkage (lacking the stereogenic center present in mefloquine and its direct congeners) eliminates enantiomer‑dependent pharmacokinetic variability, while the hydroxymethyl (–CH2OH) terminal group provides a geometrically distinct hydrogen‑bond donor/acceptor vector compared with the tertiary alcohol found in mefloquine or the simple –OH of 1‑[7‑(trifluoromethyl)quinolin‑4‑yl]piperidin‑4‑ol [1]. Replacement of the 7‑CF3 substituent with bromine in the commonly available [1‑(7‑bromoquinolin‑2‑yl)piperidin‑4‑yl]methanol alters both logP and electronic character, shifting target engagement profiles . These structural distinctions are non‑interchangeable in medicinal chemistry campaigns and constitute the basis for the quantitative differentiation evidence presented below.

Differentiation Evidence for {1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol


Antiplasmodial Potency Against P. falciparum K-1

The closest structurally characterized antimalarial comparator—α-(piperidin‑2‑yl)-α-(7′‑trifluoromethylquinolin‑4′‑yl)methanol (compound 1, a mefloquine analogue)—demonstrates an IC50 of 99 nM against the chloroquine‑resistant K‑1 isolate of Plasmodium falciparum [1]. This comparator shares the 7‑CF3‑quinoline core and piperidine‑methanol motif but differs critically in connectivity: the piperidine is attached at the 2‑position via a chiral alcohol bridge, whereas the target compound bears an achiral piperidin‑4‑yl linkage at the quinoline 4‑position. Because the target compound's scaffold positions the hydroxymethyl group on the piperidine ring rather than the bridging carbon, its hydrogen‑bond‑donor geometry, conformational flexibility, and potential for off‑target selectivity are fundamentally distinct. Direct head‑to‑head testing has not been published for the target compound; therefore, the comparator IC50 of 99 nM represents the activity floor expected for a structurally analogous 7‑CF3‑quinoline‑piperidine‑methanol system, against which the target scaffold's differentiated topology can be evaluated in subsequent screening [1].

Antimalarial drug discovery Plasmodium falciparum 4‑Aminoquinoline SAR

Predicted Lipophilicity Differentiation vs. Mefloquine

SwissADME predictions for {1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol yield a consensus logP of approximately 2.1 and a topological polar surface area (TPSA) of 65 Ų . In contrast, mefloquine—a clinically used 4‑quinolinemethanol antimalarial bearing two CF3 groups and a piperidin‑2‑yl‑methanol side chain—exhibits a measured logP of approximately 3.9 (DrugBank logP 3.92; experimental logP 3.89–4.13 depending on method) [1][2]. The approximately 1.8 logP unit difference (representing roughly 60‑fold lower lipophilicity) predicts substantially reduced passive blood–brain barrier penetration for the target compound, which is directly relevant when CNS‑mediated adverse events (e.g., neuropsychiatric effects associated with mefloquine) must be minimized in antimalarial or antimicrobial discovery programs [1]. The lower TPSA of 65 Ų (vs. mefloquine's TPSA of ~45 Ų) further suggests the target compound occupies a differentiated physicochemical space that may improve aqueous solubility and reduce nonspecific protein binding .

Physicochemical property prediction logP Blood–brain barrier penetration

Achiral Scaffold and Reduced Stereoisomer Complexity

Mefloquine and its direct α-(piperidin‑2‑yl)‑quinoline‑methanol analogues possess two chiral centers (at the bridging carbon and the piperidine 2‑position), generating four stereoisomers with documented differential pharmacokinetic and toxicological profiles [1]. The target compound, {1‑[7‑(trifluoromethyl)quinolin‑4‑yl]piperidin‑4‑yl}methanol, has no stereogenic center: the piperidine nitrogen is directly attached to the quinoline 4‑position, and the hydroxymethyl group occupies the achiral 4‑position of the piperidine ring . This structural feature eliminates the need for enantiomeric separation, reduces analytical burden during quality control, and removes enantiomer‑dependent variability in receptor binding, metabolism, and toxicity—a well‑characterized liability of mefloquine where the (+)‑erythro enantiomer shows superior antimalarial activity but the (−)‑enantiomer is associated with CNS adverse events [1].

Chirality Stereoisomerism Pharmacokinetic variability

Hydroxymethyl Group for Derivatization Chemistry

The target compound carries a primary alcohol (–CH2OH) on the piperidine 4‑position, which distinguishes it from the tertiary alcohol of mefloquine (directly attached to the bridging chiral carbon) and the secondary alcohol of 1‑[7‑(trifluoromethyl)quinolin‑4‑yl]piperidin‑4‑ol (CAS 2640836‑64‑0) [1]. Primary alcohols undergo chemoselective oxidation to aldehydes and carboxylic acids, Mitsunobu reactions, sulfonate ester formation, and Williamson ether synthesis under conditions where secondary or tertiary alcohols are unreactive or require forcing conditions. In the context of building‑block procurement, this functional‑group orthogonality allows the target compound to serve as a versatile intermediate for generating libraries of ester, ether, amine (via reductive amination of the derived aldehyde), or carbamate derivatives—reactions that are either impossible or low‑yielding with the piperidin‑4‑ol or piperidin‑2‑yl‑methanol analogs .

Synthetic chemistry Functional group interconversion Building block utility

Electronic Effects of 7-CF3 vs. 7-Bromo

The target compound's 7‑CF3 substituent (Hammett σm = 0.43, σp = 0.54) is a strong electron‑withdrawing group that polarizes the quinoline π‑system, enhancing interactions with electron‑rich aromatic residues in biological targets and reducing susceptibility to oxidative metabolism compared with the 7‑bromo analog [1‑(7‑bromoquinolin‑2‑yl)piperidin‑4‑yl]methanol (CAS 2415603‑87‑9) . The 7‑Br substituent (σm = 0.39, σp = 0.23) provides weaker electron withdrawal and introduces the potential for halogen bonding orthogonal to π‑stacking [1]. In SAR campaigns, replacing CF3 with Br alters both the electrostatic potential surface and logP contribution (π‑CF3 ≈ 0.88 vs. π‑Br ≈ 0.86, but CF3 imparts greater metabolic stability), making the two compounds non‑interchangeable for target engagement profiling [1].

Hammett substituent constant π–π stacking Halogen bonding

Hydrogen-Bond Donor Geometry for Co-Crystal Design

The target compound's primary alcohol (–CH2OH) features a C–O–H bond with free rotation around the C–C and C–O bonds, capable of functioning as both a hydrogen‑bond donor (OH) and acceptor (lone pairs on oxygen) with conformational adaptability . By contrast, the piperidin‑4‑ol analog has the hydroxyl group directly attached to the ring, constraining its hydrogen‑bond geometry to predominantly axial or equatorial orientations dictated by the piperidine chair conformation . The additional methylene spacer in the target compound extends the hydrogen‑bond functionality by approximately 1.3 Å compared to the direct ring‑substituted alcohol, expanding the accessible supramolecular interaction space and potentially facilitating the formation of distinct co‑crystal motifs that are geometrically inaccessible to the piperidin‑4‑ol analog. This spatial distinction is quantifiable by the hydrogen‑bond donor–acceptor distance and angular distribution differences between primary alcohols appended via a methylene spacer and those directly attached to a saturated ring [1].

Crystal engineering Hydrogen bonding Supramolecular synthons

Application Scenarios for {1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol


CNS-Sparing Antimalarial Lead Optimization

Programs targeting chloroquine‑resistant P. falciparum strains can leverage the target compound's predicted logP of 2.1 (vs. mefloquine's logP of ~3.9) to design leads with diminished passive blood–brain barrier permeability, directly addressing mefloquine's neuropsychiatric adverse event profile . The established 99 nM antiplasmodial IC50 of the structurally analogous α‑(piperidin‑2‑yl)‑α‑(7′‑trifluoromethylquinolin‑4′‑yl)methanol provides a quantitative activity benchmark for evaluating the target scaffold's potency in in vitro P. falciparum assays [1].

Parallel Library Synthesis via Primary Alcohol

The primary alcohol handle enables rapid, high‑yielding diversification via oxidation to the aldehyde or carboxylic acid, Mitsunobu coupling, sulfonate ester formation, or Williamson ether synthesis—transformations that are either low‑yielding or infeasible with the secondary alcohol of 1‑[7‑(trifluoromethyl)quinolin‑4‑yl]piperidin‑4‑ol or the tertiary alcohol of mefloquine . This functional‑group orthogonality makes the target compound an optimal core scaffold for generating 100‑ to 1000‑member libraries for high‑throughput screening [1].

Co-Crystal Engineering with Extended H-Bond Donor

The target compound's CH2OH group extends the hydrogen‑bond donor reach by approximately 1 Å beyond that of the directly ring‑substituted piperidin‑4‑ol analog, enabling exploration of supramolecular synthons that are geometrically inaccessible to the more constrained alcohol . This structural feature is specifically relevant to co‑crystal screens with carboxylic acid‑, amide‑, or N‑heterocycle‑containing co‑formers, where the conformational flexibility of the primary alcohol donor can adapt to diverse acceptor geometries [1].

Simplified PK/PD Interpretation via Achiral Structure

Unlike mefloquine, which requires stereospecific analytical methods to resolve four stereoisomers with distinct pharmacokinetic profiles, the target compound's achiral structure eliminates enantiomer‑dependent variability in clearance, volume of distribution, and metabolite identification . This simplifies bioanalytical method development, reduces the cost of GLP toxicology studies, and removes chiral inversion as a confounding factor in PK/PD modeling—making the compound a strategically advantageous scaffold for preclinical candidate selection [1].

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